molecular formula C5H10O B14665166 (1R,2S)-1-Methoxy-2-methylcyclopropane CAS No. 36024-54-1

(1R,2S)-1-Methoxy-2-methylcyclopropane

Katalognummer: B14665166
CAS-Nummer: 36024-54-1
Molekulargewicht: 86.13 g/mol
InChI-Schlüssel: FWTJMAAEPVDMQP-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-1-Methoxy-2-methylcyclopropane: is a chiral cyclopropane derivative with a methoxy group and a methyl group attached to the cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Methoxy-2-methylcyclopropane typically involves the cyclopropanation of suitable alkenes using methoxy and methyl substituents. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert alkenes into cyclopropanes. The stereochemistry of the product can be controlled by using chiral auxiliaries or catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (1R,2S)-1-Methoxy-2-methylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Various cyclopropane derivatives.

    Substitution: Cyclopropane compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1R,2S)-1-Methoxy-2-methylcyclopropane is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex chiral molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereochemical effects in biochemical reactions.

Medicine: Potential applications in medicinal chemistry include the development of chiral drugs and pharmaceuticals. The compound’s stereochemistry can influence the biological activity and pharmacokinetics of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical properties.

Wirkmechanismus

The mechanism of action of (1R,2S)-1-Methoxy-2-methylcyclopropane involves its interaction with molecular targets through its methoxy and methyl groups. These interactions can influence the compound’s reactivity and selectivity in chemical reactions. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    (1S,2R)-1-Methoxy-2-methylcyclopropane: The enantiomer of (1R,2S)-1-Methoxy-2-methylcyclopropane with opposite stereochemistry.

    (1R,2S)-1-Methoxy-2-ethylcyclopropane: A similar compound with an ethyl group instead of a methyl group.

    (1R,2S)-1-Ethoxy-2-methylcyclopropane: A compound with an ethoxy group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The presence of both methoxy and methyl groups on the cyclopropane ring provides distinct reactivity patterns compared to other similar compounds.

Eigenschaften

CAS-Nummer

36024-54-1

Molekularformel

C5H10O

Molekulargewicht

86.13 g/mol

IUPAC-Name

(1R,2S)-1-methoxy-2-methylcyclopropane

InChI

InChI=1S/C5H10O/c1-4-3-5(4)6-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1

InChI-Schlüssel

FWTJMAAEPVDMQP-CRCLSJGQSA-N

Isomerische SMILES

C[C@H]1C[C@H]1OC

Kanonische SMILES

CC1CC1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.